molecular formula C15H15N3O2S B220879 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

カタログ番号: B220879
分子量: 301.4 g/mol
InChIキー: FDAIJDULWTUROI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide, also known as TAK-659, is a small molecule kinase inhibitor that has been studied for its potential in treating various cancers and autoimmune diseases.

作用機序

2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide works by binding to the ATP-binding site of BTK and ITK, inhibiting their activity and disrupting downstream signaling pathways. This leads to the inhibition of cell growth and survival in cancer cells and the modulation of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to modulate the immune response in animal models of autoimmune diseases, reducing inflammation and tissue damage. In addition, this compound has been shown to have a favorable safety profile in preclinical studies.

実験室実験の利点と制限

One advantage of 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is its specificity for BTK and ITK, which reduces the potential for off-target effects. However, one limitation is that this compound may not be effective in all types of cancer or autoimmune diseases, and further research is needed to determine its optimal use.

将来の方向性

For 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide research include the evaluation of its efficacy in clinical trials for various cancers and autoimmune diseases, the identification of biomarkers to predict response to treatment, and the development of combination therapies to enhance its effectiveness. In addition, further studies are needed to determine the optimal dosing and treatment duration for this compound.

合成法

The synthesis of 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves several steps, including the reaction of 2-amino-4-(2-methylphenyl)pyridine with ethyl cyanoacetate to form 2-ethylcyano-4-(2-methylphenyl)pyridine, which is then reacted with thioacetic acid to form 2-(acetylthio)-4-(2-methylphenyl)pyridine. This compound is then reacted with 2-cyanoacetamide to form this compound.

科学的研究の応用

2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has been studied for its potential in treating various cancers, including lymphoma, leukemia, and multiple myeloma. It has also been studied for its potential in treating autoimmune diseases, such as rheumatoid arthritis and lupus. This compound works by inhibiting the activity of certain kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in cell signaling pathways that contribute to the growth and survival of cancer cells and the immune response.

特性

分子式

C15H15N3O2S

分子量

301.4 g/mol

IUPAC名

2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H15N3O2S/c1-9-4-2-3-5-10(9)11-6-14(20)18-15(12(11)7-16)21-8-13(17)19/h2-5,11H,6,8H2,1H3,(H2,17,19)(H,18,20)

InChIキー

FDAIJDULWTUROI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)N

正規SMILES

CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。